molecular formula C9H5Cl3N2O2S B12128035 1-(2,3,4-trichlorobenzenesulfonyl)-1H-pyrazole

1-(2,3,4-trichlorobenzenesulfonyl)-1H-pyrazole

Cat. No.: B12128035
M. Wt: 311.6 g/mol
InChI Key: QNQLCMPCDKMWMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3,4-Trichlorobenzenesulfonyl)-1H-pyrazole is a chemical compound that features a pyrazole ring substituted with a 2,3,4-trichlorobenzenesulfonyl group

Preparation Methods

The synthesis of 1-(2,3,4-trichlorobenzenesulfonyl)-1H-pyrazole typically involves the reaction of 2,3,4-trichlorobenzenesulfonyl chloride with pyrazole. The reaction is carried out under controlled conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(2,3,4-Trichlorobenzenesulfonyl)-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic ring.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,3,4-Trichlorobenzenesulfonyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,3,4-trichlorobenzenesulfonyl)-1H-pyrazole involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

1-(2,3,4-Trichlorobenzenesulfonyl)-1H-pyrazole can be compared with other similar compounds, such as:

    2,3,4-Trichlorobenzenesulfonyl chloride: A precursor used in the synthesis of the target compound.

    Other Pyrazole Derivatives: Compounds with similar structures but different substituents on the pyrazole ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H5Cl3N2O2S

Molecular Weight

311.6 g/mol

IUPAC Name

1-(2,3,4-trichlorophenyl)sulfonylpyrazole

InChI

InChI=1S/C9H5Cl3N2O2S/c10-6-2-3-7(9(12)8(6)11)17(15,16)14-5-1-4-13-14/h1-5H

InChI Key

QNQLCMPCDKMWMK-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

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